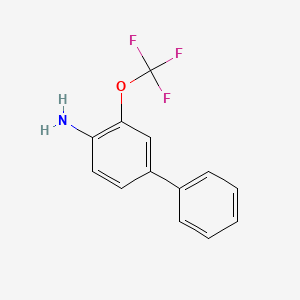

4-Amino-3-(trifluoromethoxy)biphenyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Amino-3-(trifluoromethoxy)biphenyl” is an organic compound that belongs to the class of biphenyls and derivatives . It is not intended for human or veterinary use but is used for research purposes. It has a molecular formula of C13H10F3NO and a molecular weight of 253.22 g/mol.

Synthesis Analysis

The synthesis of compounds similar to “4-Amino-3-(trifluoromethoxy)biphenyl” has been discussed in various studies. For instance, one study mentioned the synthesis of trifluoromethoxy group-containing compounds, highlighting the unique properties of the trifluoromethoxy group . Another study discussed the preparation of fluorinated polyimides from bis [4- (4-amino-2-trifluoronethylphenoxy)phenyl]ether and various commercial aromatic dianhydrides .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

One of the applications involves corrosion control of mild steel. Compounds similar to 4-Amino-3-(trifluoromethoxy)biphenyl, like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have shown remarkable efficiency in inhibiting the corrosion of mild steel in acidic environments. This inhibition is achieved even at very low concentrations, with efficiencies reaching up to 98%. The adsorption of these compounds on steel surfaces follows Langmuir’s isotherm, suggesting chemisorption as a primary mechanism of action (Bentiss et al., 2009).

Polymer Chemistry and Material Science

In the realm of materials science, derivatives of aminobiphenyls, including those similar to 4-Amino-3-(trifluoromethoxy)biphenyl, have been utilized as hardeners in the design of reprocessable, repairable, and recyclable epoxy networks. These compounds are responsible for mechanochromic effects, where an intermediate radical species formed upon damage can be confirmed by theoretical studies, highlighting their potential in smart materials (Luzuriaga et al., 2016).

Catalysis

Another significant application is in catalysis, where palladium complexes supported by related biphenyl structures have been developed as efficient catalysts for the amination of a wide variety of aryl halides and triflates. These catalysts facilitate room-temperature reactions and are effective for many substrate combinations, representing a versatile tool in synthetic chemistry (Wolfe et al., 2000).

Conducting Polymers

The electrooxidation of 4-aminobiphenyl leads to the formation of a conducting polymer with potential applications in electronic devices. This process results in a polymer with a fibrillar morphology and properties similar to poly(aniline) and poly(p-phenylene), indicating its utility in the development of electrochromic devices and other electronic applications (Guay et al., 1988).

Environmental Remediation

In environmental science, engineering efforts have been directed towards enhancing the biodegradation capabilities of microorganisms for pollutants like polychlorinated biphenyls (PCBs). A hybrid strain of Pseudomonas pseudoalcaligenes was engineered to possess a chimeric biphenyl dioxygenase gene, which enabled it to acquire 3,4-dioxygenase activity for PCBs, thus improving its degradation capabilities and offering a potential solution for PCB contamination (Suenaga et al., 1999).

Safety And Hazards

Propiedades

IUPAC Name |

4-phenyl-2-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)18-12-8-10(6-7-11(12)17)9-4-2-1-3-5-9/h1-8H,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADQRFVINJHUJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-(trifluoromethoxy)biphenyl | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one](/img/structure/B1521310.png)

![7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521315.png)

![3-{[(6-Methylcyclohex-3-en-1-yl)methoxy]methyl}benzoic acid](/img/structure/B1521323.png)

![{1-[(2-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521324.png)

![4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521326.png)

![[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine](/img/structure/B1521328.png)